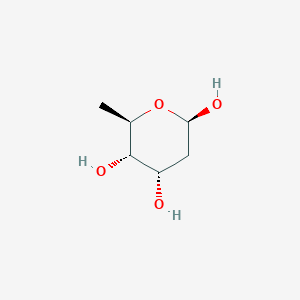

beta-D-Digitoxopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

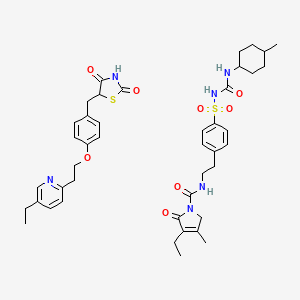

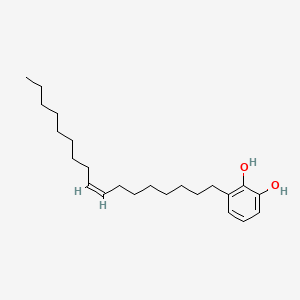

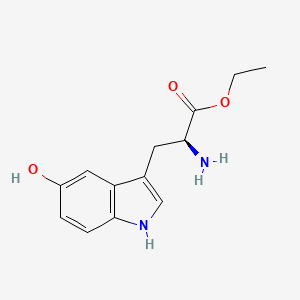

Beta-D-Digitoxopyranose: is a monosaccharide with the molecular formula C6H12O4. It is a six-membered ring structure consisting of five carbon atoms and one oxygen atom, making it a pyranose form of sugar. This compound is a deoxy sugar, meaning it lacks one oxygen atom compared to its parent sugar, glucose. This compound is commonly found in nature as a component of cardiac glycosides, which are compounds with significant medicinal properties, particularly in the treatment of heart conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-D-Digitoxopyranose can be synthesized through the acid hydrolysis of natural glycosides. The process involves the cleavage of glycosidic bonds in the presence of an acid catalyst, resulting in the formation of the sugar . The reaction conditions typically include:

Temperature: Moderate heating to accelerate the reaction.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Solvent: Aqueous solutions to facilitate the hydrolysis process.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources rich in cardiac glycosides, such as the roots of Asclepias tuberosa . The process includes:

Extraction: Using solvents like methanol to extract glycosides from plant material.

Hydrolysis: Acid hydrolysis to break down glycosides into their sugar components.

Purification: Chromatographic techniques to isolate and purify this compound.

Analyse Chemischer Reaktionen

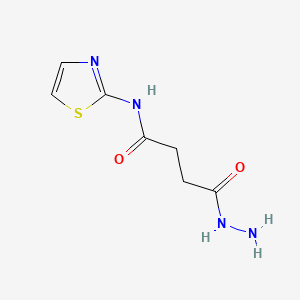

Types of Reactions: Beta-D-Digitoxopyranose undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding acids using oxidizing agents.

Reduction: Formation of alcohols through reduction reactions.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or nitric acid under acidic conditions.

Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts such as palladium.

Substitution: Use of reagents like acyl chlorides or alkyl halides in the presence of bases.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Production of alcohols.

Substitution: Formation of esters or ethers depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Beta-D-Digitoxopyranose has diverse applications in scientific research, including:

Biology: Studied for its role in the structure and function of glycoproteins and glycolipids.

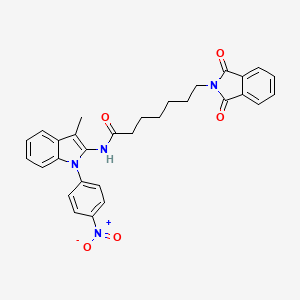

Medicine: Integral component of cardiac glycosides, which are used to treat heart failure and arrhythmias.

Wirkmechanismus

The mechanism of action of beta-D-Digitoxopyranose primarily involves its role as a sugar moiety in cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium and calcium levels. This results in enhanced cardiac contractility and improved heart function . The molecular targets include the sodium-potassium ATPase enzyme, and the pathways involved are related to ion transport and cardiac muscle contraction.

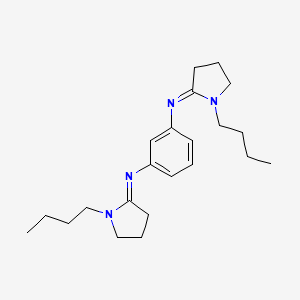

Vergleich Mit ähnlichen Verbindungen

Beta-D-Glucopyranose: A common sugar with a similar pyranose structure but with an additional oxygen atom.

Beta-D-Galactopyranose: Another hexose sugar with a similar structure but different stereochemistry.

Beta-D-Ribopyranose: A five-carbon sugar with a pyranose ring structure.

Uniqueness: Beta-D-Digitoxopyranose is unique due to its deoxy nature, which imparts distinct chemical properties and reactivity. Its presence in cardiac glycosides also sets it apart from other sugars, as it plays a crucial role in the medicinal properties of these compounds .

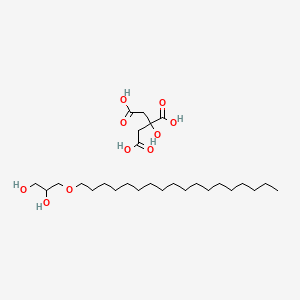

Eigenschaften

CAS-Nummer |

22899-74-7 |

|---|---|

Molekularformel |

C6H12O4 |

Molekulargewicht |

148.16 g/mol |

IUPAC-Name |

(2R,4S,5S,6R)-6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |

InChI-Schlüssel |

FDWRIIDFYSUTDP-JGWLITMVSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.